4-bromo-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Description

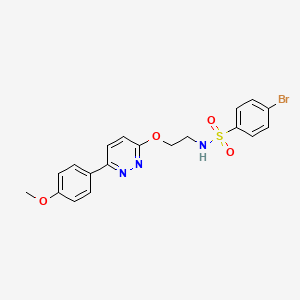

4-Bromo-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a sulfonamide derivative characterized by a brominated benzene ring, a pyridazine core substituted with a 4-methoxyphenyl group, and an ethyloxy linker. The pyridazine ring, an electron-deficient heterocycle, may facilitate π-π stacking interactions in biological systems. The ethyloxy chain provides conformational flexibility, enabling optimal spatial orientation for receptor engagement.

Properties

IUPAC Name |

4-bromo-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O4S/c1-26-16-6-2-14(3-7-16)18-10-11-19(23-22-18)27-13-12-21-28(24,25)17-8-4-15(20)5-9-17/h2-11,21H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJLJNUALJOLLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-bromo-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide typically involves multiple steps. One common synthetic route starts with the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine to obtain the main substrate. This is followed by an oxidation reaction using glacial acetic acid to yield the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The oxidation of the pyridazine ring can be achieved using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyridazinone derivatives .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds containing the pyridazine moiety, including 4-bromo-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide. The compound has shown promise in inhibiting various cancer cell lines, demonstrating significant antiproliferative activity.

Case Studies

- Inhibition of Kinase Activity : A study evaluated the compound's ability to inhibit kinase activity in cancer cells. The results indicated that it effectively reduced cell viability in lines such as HepG2 and A549, with IC50 values suggesting potent activity against these cancer types .

- Mechanism of Action : The compound's mechanism involves the disruption of cell cycle progression and induction of apoptosis in cancer cells. This was evidenced by increased levels of pro-apoptotic markers and decreased expression of anti-apoptotic proteins .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, making it a candidate for treating diseases characterized by inflammation.

Findings

- Cytokine Modulation : In vitro studies showed that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory conditions .

- Animal Models : In vivo studies using animal models of inflammation demonstrated significant reductions in swelling and pain, further supporting its therapeutic potential in inflammatory diseases .

Other Pharmacological Activities

Beyond anticancer and anti-inflammatory applications, this compound exhibits a range of biological activities:

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft. This leads to enhanced cholinergic transmission, which can help alleviate symptoms of neurodegenerative diseases .

Comparison with Similar Compounds

Electronic and Steric Effects

- Bromine vs. Methyl Substituents : The bromine atom in the target compound increases electron-withdrawing effects compared to the methyl group in the analogue from . This could enhance binding to hydrophobic pockets in biological targets but may reduce solubility .

- Heterocyclic Core : The pyridazine ring (target) contrasts with pyrazolopyrimidine () and hydrazinyl-pyridazine () systems. Pyridazine’s electron deficiency may favor interactions with electron-rich enzyme active sites, whereas pyrazolopyrimidine’s fused rings offer planar rigidity for kinase inhibition .

Pharmacokinetic and Physicochemical Considerations

- Solubility : The pyridazine-oxygen and sulfonamide groups may enhance aqueous solubility relative to fully aromatic systems (e.g., ’s tert-butyl-substituted benzamide) .

Biological Activity

4-Bromo-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈BrN₃O₃S

- Molecular Weight : 421.32 g/mol

- Key Functional Groups :

- Sulfonamide

- Ether

- Pyridazine

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit specific enzymes, particularly carbonic anhydrases (CAs), which play crucial roles in various physiological processes. Studies have shown that derivatives of benzenesulfonamides can exhibit potent inhibitory effects against different isoforms of CAs, leading to potential applications in treating conditions such as glaucoma and edema .

- Anticancer Activity : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The presence of the pyridazine moiety is believed to enhance its interaction with cellular targets involved in cancer progression. For instance, compounds with similar structures have demonstrated significant inhibition against various cancer cell lines, including MCF7 and NCI-H460 .

- Antimicrobial Properties : The bromine atom in the structure may contribute to enhanced lipophilicity and membrane permeability, potentially leading to increased antimicrobial activity. Similar compounds have shown effectiveness against a range of bacterial strains .

Table 1: Summary of Biological Activities

| Activity Type | Target/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Carbonic Anhydrase Inhibition | hCA II | 0.25 | |

| Cytotoxicity | MCF7 (Breast Cancer) | 12.5 | |

| Antimicrobial | E. coli | 15.0 |

Case Study: Anticancer Potential

A study conducted by Bouabdallah et al. evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines, revealing that compounds structurally similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL against Hep-2 and P815 cells . This suggests a promising avenue for developing new anticancer agents based on this compound's scaffold.

Case Study: Enzyme Inhibition

Another investigation focused on the inhibition of carbonic anhydrases by sulfonamide derivatives, including those with similar structures to the compound . The findings indicated that certain modifications could enhance binding affinity and selectivity towards specific CA isoforms, suggesting a pathway for optimizing therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.